2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Group: The azepane group can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a suitable electrophile.
Sulfonylation: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Acylation: The final step involves the acylation of the sulfonylated indole derivative with N-(2-(trifluoromethyl)phenyl)acetamide under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, triggering signaling pathways that result in biological effects.
Modulating Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
The specific molecular targets and pathways involved depend on the biological context and the specific activity being studied.
Comparison with Similar Compounds
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide can be compared with other similar compounds, such as:
2-Azepan-1-yl-2-(4-fluoro-phenyl)-ethylamine: This compound features a similar azepane group but differs in the substitution pattern on the phenyl ring.
2-(azepan-1-yl)-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine: This compound has a similar azepane group and trifluoromethyl substitution but differs in the presence of a methoxy group.
2-azepan-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine: This compound is structurally similar but lacks the indole and sulfonyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O4S/c26-25(27,28)19-10-4-5-11-20(19)29-23(32)17-36(34,35)22-15-31(21-12-6-3-9-18(21)22)16-24(33)30-13-7-1-2-8-14-30/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGXSUJRJYPPHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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